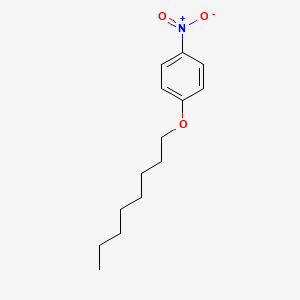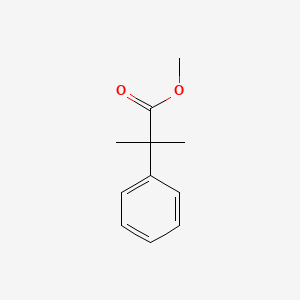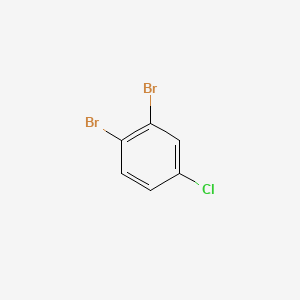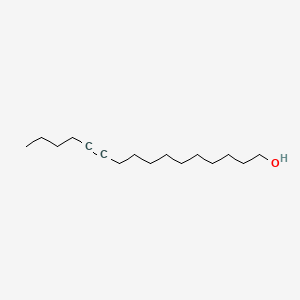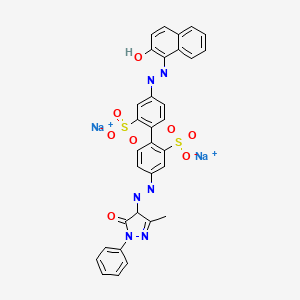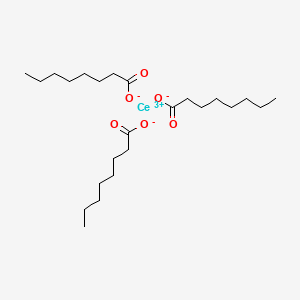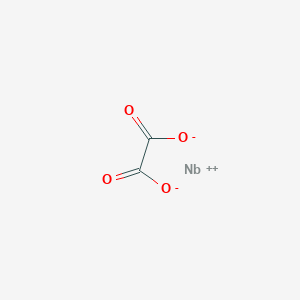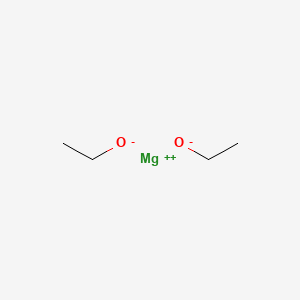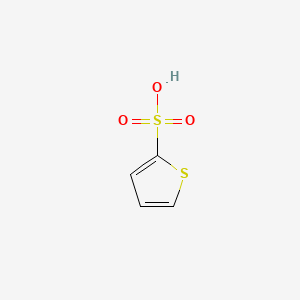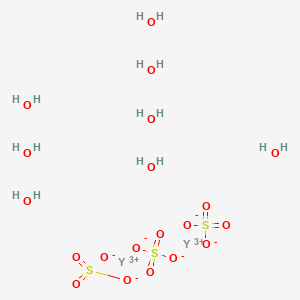
Iodo-1,1,2,2-tetrafluoroethane
説明
Molecular Structure Analysis
The molecular formula of Iodo-1,1,2,2-tetrafluoroethane is CHFI . It has an average mass of 227.927 Da and a monoisotopic mass of 227.905899 Da .
Physical And Chemical Properties Analysis
Iodo-1,1,2,2-tetrafluoroethane has a density of 2.2±0.1 g/cm³ . Its boiling point is 40.7±8.0 °C at 760 mmHg . The vapour pressure is 431.0±0.1 mmHg at 25°C . The enthalpy of vaporization is 27.3±3.0 kJ/mol . The flash point is 2.0±5.6 °C . The index of refraction is 1.400 .
科学的研究の応用
Organic Synthesis
- Scientific Field : Organic Chemistry.
- Application Summary : Iodo-1,1,2,2-tetrafluoroethane is used as a reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones.
- Methods of Application : The specific method of application in organic synthesis would depend on the reaction being carried out. Iodo-1,1,2,2-tetrafluoroethane could be used in various ways, such as a source of iodine or fluorine.
- Results or Outcomes : The use of Iodo-1,1,2,2-tetrafluoroethane in organic synthesis can lead to the formation of new compounds.
Liquid Chromatography
- Scientific Field : Analytical Chemistry.
- Application Summary : Iodo-1,1,2,2-tetrafluoroethane is used as a solvent in liquid chromatography. Liquid chromatography is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
- Methods of Application : In liquid chromatography, the solvent (in this case, Iodo-1,1,2,2-tetrafluoroethane) is used to dissolve the sample and carry it through the column for separation.
- Results or Outcomes : The use of Iodo-1,1,2,2-tetrafluoroethane as a solvent can affect the separation and detection of compounds in the sample.
Production of Foams and Plastics
- Scientific Field : Materials Science.
- Application Summary : Iodo-1,1,2,2-tetrafluoroethane is used as a blowing agent in the production of foams and plastics. A blowing agent is a substance that is capable of producing a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition, such as polymers, plastics, and metals.
- Methods of Application : In the production of foams and plastics, the blowing agent (in this case, Iodo-1,1,2,2-tetrafluoroethane) is mixed with the material and heated. The heat causes the blowing agent to decompose and release gas, which forms bubbles in the material, creating a foam.
- Results or Outcomes : The use of Iodo-1,1,2,2-tetrafluoroethane as a blowing agent can affect the properties of the foam or plastic, such as its density, strength, and insulation properties.
Trifluorovinylating Agent
- Scientific Field : Organic Chemistry .
- Application Summary : Iodo-1,1,2,2-tetrafluoroethane is used as a trifluorovinylating agent in organic synthesis . It is identified as a potential reagent for the preparation of 2-halo-2,3-dideoxy-arabinose derivatives of biological importance .
- Methods of Application : The specific method of application in organic synthesis would depend on the reaction being carried out. Iodo-1,1,2,2-tetrafluoroethane could be used in various ways, such as a source of trifluorovinyl group .
- Results or Outcomes : The use of Iodo-1,1,2,2-tetrafluoroethane in organic synthesis can lead to the formation of new compounds .
Solvent in Dispersion Polymerization
- Scientific Field : Polymer Chemistry .
- Application Summary : Iodo-1,1,2,2-tetrafluoroethane is used as a solvent in the preparation of cross-linked polymer microspheres through the dispersion polymerization method .
- Methods of Application : In dispersion polymerization, the solvent (in this case, Iodo-1,1,2,2-tetrafluoroethane) is used to dissolve the monomer and initiator. The polymerization occurs in the dispersed phase to form polymer microspheres .
- Results or Outcomes : The use of Iodo-1,1,2,2-tetrafluoroethane as a solvent can affect the properties of the polymer microspheres, such as their size and cross-linking density .
Safety And Hazards
Iodo-1,1,2,2-tetrafluoroethane is harmful and should be stored in a cool place . It is sensitive to light . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed with water and a physician should be consulted .
特性
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF4I/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDIGQPGUUCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188877 | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodo-1,1,2,2-tetrafluoroethane | |
CAS RN |
354-41-6 | |
| Record name | 1,1,2,2-Tetrafluoro-1-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1H-tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






